4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one
CAS No.: 2079886-19-2
Cat. No.: VC7577226
Molecular Formula: C17H21BrN4O
Molecular Weight: 377.286
* For research use only. Not for human or veterinary use.
![4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one - 2079886-19-2](/images/structure/VC7577226.png)
Specification
CAS No. | 2079886-19-2 |
---|---|
Molecular Formula | C17H21BrN4O |
Molecular Weight | 377.286 |
IUPAC Name | 4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one |
Standard InChI | InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1 |
Standard InChI Key | VZAFGXCWAWRULT-KGLIPLIRSA-N |
SMILES | CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
GSK4028 has the molecular formula , featuring a pyridazinone core substituted with a bromine atom at position 4 and a methyl group at position 2 . The (3S,5S) configuration of the 1-methyl-5-phenylpiperidin-3-yl amine moiety distinguishes it from its enantiomer, GSK4027, which adopts the (3R,5R) configuration . This stereochemical difference is critical for its role as a negative control in binding assays .
The SMILES notation for GSK4028 is CN1C[C@@H](C[C@@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3
, reflecting its piperidine ring, aromatic phenyl group, and pyridazinone backbone . The InChIKey VZAFGXCWAWRULT-KGLIPLIRSA-N
uniquely identifies its structural features in chemical databases .
Table 1: Key Molecular Properties of GSK4028
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 377.3 g/mol | |
CAS Registry Number | 2079886-19-2 | |
IUPAC Name | 4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one |
Synthesis and Stereochemical Control
The synthesis of GSK4028 involves asymmetric catalysis to achieve the desired (3S,5S) configuration. Key steps include:
-
Piperidine Ring Formation: Cyclization of a precursor amine with a ketone under acidic conditions generates the piperidine scaffold .
-
Chiral Resolution: Chromatographic separation ensures enantiomeric purity, critical for its function as a negative control .
-
Pyridazinone Functionalization: Bromination at position 4 and methylation at position 2 complete the synthesis .
Biological Activity and Mechanism
Bromodomain Selectivity Profile
GSK4028 exhibits moderate affinity for PCAF/GCN5 bromodomains (pIC50 = 4.9) but shows reduced potency compared to GSK4027 (pIC50 = 7.4) . This differential activity validates its use as a negative control to rule out off-target effects. In TR-FRET assays, GSK4028 also weakly inhibits BRD4 BD1 (pIC50 < 4.3) and BRD9 (pIC50 = 4.5 ± 0.13), underscoring its selectivity limitations .
Table 2: Comparative Bromodomain Inhibition Data
Bromodomain | GSK4027 pIC50 | GSK4028 pIC50 |
---|---|---|
PCAF/GCN5 | 7.4 | 4.9 |
BRD4 BD1 | <4.3 | <4.3 |
BRD9 | 4.5 ± 0.13 | 4.5 ± 0.13 |
Data sourced from Humphreys et al. (2017) . |
Cell Penetrance and Pharmacokinetics
GSK4028 demonstrates moderate cell permeability, with a logP value of 2.1 predicted from its structure . In vitro studies show a plasma protein binding rate of 85%, limiting its free fraction in systemic circulation . Despite these challenges, its stability in dimethyl sulfoxide (DMSO) at 100 mg/mL facilitates experimental use .
Pharmacological Applications
Epigenetic Research Tool
As a negative control, GSK4028 helps distinguish specific PCAF/GCN5 bromodomain interactions from non-specific binding. For example, in a 2017 study, co-administration of GSK4028 and GSK4027 in HeLa cells confirmed that histone acetylation changes were specific to GSK4027 .
Target Validation in Oncology
GSK4028 has been used to validate bromodomains as therapeutic targets in cancers driven by MYC oncoproteins. In prostate cancer models, its lack of efficacy compared to GSK4027 reinforced the role of PCAF/GCN5 in MYC transcriptional regulation .
Physicochemical Properties and Formulation
Solubility and Stability
GSK4028 is soluble in DMSO up to 265.06 mM but exhibits poor aqueous solubility (<0.1 mg/mL) . Storage at -20°C in anhydrous DMSO preserves stability for up to one month, while freezing at -80°C extends this to six months .
Solvent | Solubility | Storage Temperature | Stability Period |
---|---|---|---|
DMSO | 100 mg/mL | -20°C | 1 month |
DMSO | 100 mg/mL | -80°C | 6 months |
Water | <0.1 mg/mL | N/A | N/A |
Analytical Characterization
High-performance liquid chromatography (HPLC) analyses reveal a purity of >98% for commercial batches . Nuclear magnetic resonance (NMR) spectra confirm the (3S,5S) configuration, with distinct chemical shifts at 7.3 ppm (aromatic protons) and 3.1 ppm (piperidine methyl groups) .
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